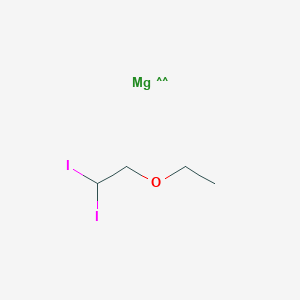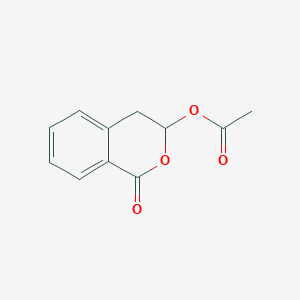
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate is a chemical compound belonging to the class of benzopyrans. Benzopyrans are organic polycyclic compounds that consist of a benzene ring fused with a heterocyclic pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate typically involves the preparation of intermediates followed by specific reactions to form the final compound. One common synthetic route begins with the preparation of 2,3-dimethylindole using a Fischer indole methodology. The indole is then oxidized with a Witkop oxidation reaction to yield a derivative, which is further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate can be compared with other similar compounds, such as:
1-Oxo-1H-2-benzopyran-3-carboxaldehyde: This compound has a similar benzopyran structure but with a carboxaldehyde functional group.
3,4-Dihydro-1H-2-benzopyran-1-one: This compound is a close analog with a different functional group at the 1-position.
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: This compound has additional hydroxyl and methyl groups, providing different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties. These properties make it suitable for various applications in research and industry, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
116206-42-9 |
|---|---|
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
(1-oxo-3,4-dihydroisochromen-3-yl) acetate |
InChI |
InChI=1S/C11H10O4/c1-7(12)14-10-6-8-4-2-3-5-9(8)11(13)15-10/h2-5,10H,6H2,1H3 |
Clé InChI |
OXSZDUGIQNXURX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC2=CC=CC=C2C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
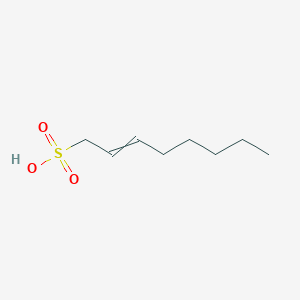
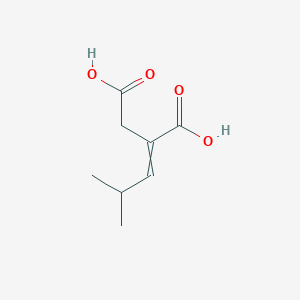
![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)
![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
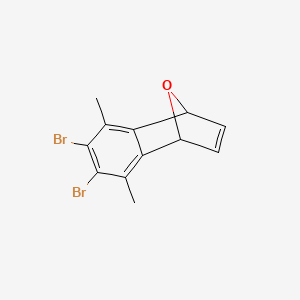
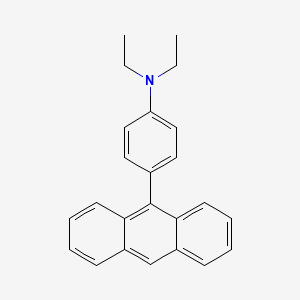
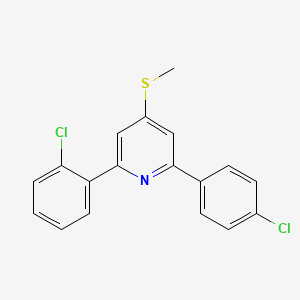
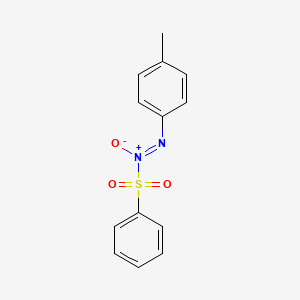
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
